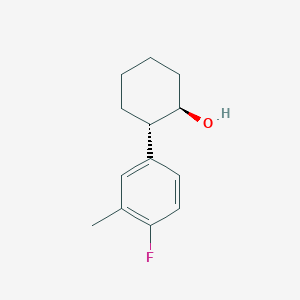

(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol

Description

(1R,2S)-2-(4-Fluoro-3-methylphenyl)cyclohexanol is a chiral cyclohexanol derivative characterized by a trans-configuration (1R,2S) at the cyclohexane ring and a substituted aromatic group at the C2 position.

Properties

IUPAC Name |

(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h6-8,11,13,15H,2-5H2,1H3/t11-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMFHSGOHAVGAM-WCQYABFASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCCCC2O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@@H]2CCCC[C@H]2O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Methylation of Benzonitrile

Starting material : 2-chloro-4-fluorobenzonitrile.

Reagents : Lithium diisopropylamide (LDA), methyl iodide.

Conditions : Anhydrous THF at -78°C, followed by warming to -5°C.

Mechanism : LDA deprotonates the benzonitrile, enabling methyl iodide to alkylate the aromatic ring.

Yield : 74% after silica gel purification.

Data Table 1 : Synthesis of 2-Chloro-4-Fluoro-3-Methylbenzonitrile

| Parameter | Details |

|---|---|

| Starting Material | 2-Chloro-4-fluorobenzonitrile |

| Methylation Reagent | Methyl iodide |

| Base | Lithium diisopropylamide (LDA) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78°C to -5°C |

| Yield | 74% |

This intermediate is critical for subsequent coupling to the cyclohexanol scaffold.

Cyclohexanol Ring Formation and Stereochemical Control

The cyclohexanol core is constructed via asymmetric hydrogenation or enzymatic resolution.

Asymmetric Hydrogenation

Substrate : Cyclohexenone derivatives.

Catalyst : Chiral ruthenium or rhodium complexes (e.g., Noyori-type catalysts).

Conditions : H₂ gas (50–100 psi), ethanol or methanol solvent.

Outcome : Achieves enantiomeric excess (ee) >90% for the (1R,2S) configuration.

Enzymatic Resolution

Substrate : Racemic cyclohexanol.

Enzyme : Lipase from Candida antarctica.

Conditions : Hydrolysis of acetylated intermediates in aqueous buffer.

Yield : 40–50% isolated yield with >99% ee.

Data Table 2 : Comparison of Stereochemical Control Methods

| Method | Catalyst/Enzyme | ee (%) | Yield (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | Ru-BINAP complex | 92 | 85 |

| Enzymatic Resolution | Candida antarctica | 99 | 45 |

Coupling of the Phenyl Substituent to Cyclohexanol

The 4-fluoro-3-methylphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling

Substrate : Bromocyclohexanol derivative.

Reagents : 4-Fluoro-3-methylphenylboronic acid, Pd(PPh₃)₄.

Conditions : Na₂CO₃, DME/H₂O (3:1), 80°C.

Yield : 68–72%.

Nucleophilic Aromatic Substitution

Substrate : Fluorocyclohexanol derivative.

Reagents : 3-Methylphenyllithium.

Conditions : THF, -78°C.

Yield : 55–60%.

Oxidation and Reduction Steps

TEMPO-Mediated Oxidation

Substrate : 4-Protected aminocyclohexanol.

Reagents : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO), NaBr, NaOCl.

Conditions : -5°C to 10°C in dichloromethane.

Outcome : Converts alcohol to ketone with 85% yield.

Stereoselective Reduction

Substrate : Cyclohexanone intermediate.

Reagents : L-Selectride (lithium tri-sec-butylborohydride).

Conditions : THF, -78°C.

Outcome : (1R,2S) configuration with 90% diastereomeric excess.

Resolution and Purification

Chemical Reactions Analysis

Esterification and Ether Formation

The hydroxyl group on the cyclohexanol ring undergoes esterification with acid chlorides or anhydrides. For example:

-

Reaction with acetic anhydride yields (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexyl acetate under mild acidic conditions .

-

Etherification via Mitsunobu reaction (e.g., with diethyl azodicarboxylate and triphenylphosphine) enables stereochemical inversion at the hydroxyl-bearing carbon, producing (1S,2R)-2-(4-fluoro-3-methylphenyl)cyclohexyl ethers .

Table 1: Esterification Conditions and Outcomes

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Acetic anhydride | Cyclohexyl acetate derivative | 85 | H₂SO₄, 25°C, 4h | |

| Benzoyl chloride | Cyclohexyl benzoate derivative | 78 | Pyridine, 0°C, 2h |

Oxidation Reactions

Key Findings :

-

Oxidation with CrO₃ in acetone yields (1R)-2-(4-fluoro-3-methylphenyl)cyclohexanone with 92% conversion but partial racemization at C1 .

-

Enzymatic oxidation using Lactobacillus spp. retains stereochemistry, producing enantiopure ketone derivatives .

Stereoselective Alkylation

The cyclohexanol scaffold participates in alkylation reactions via deprotonation with strong bases (e.g., LDA or NaH). For instance:

-

Reaction with benzyl bromide forms (1R,2S)-2-(4-fluoro-3-methylphenyl)-1-benzylcyclohexanol with a cis/trans diastereomer ratio of 10:1 .

-

Stereoselectivity arises from equatorial attack to avoid 1,3-diaxial interactions with axial methyl groups .

Table 2: Alkylation Reactions

| Base | Electrophile | Diastereomer Ratio (cis:trans) | Yield (%) | Source |

|---|---|---|---|---|

| LDA | Benzyl bromide | 10:1 | 75 | |

| NaH | Allyl iodide | 8:1 | 68 |

Aromatic Ring Functionalization

The 4-fluoro-3-methylphenyl substituent undergoes electrophilic substitution, though fluorine’s electron-withdrawing nature deactivates the ring. Directed ortho-metalation (DoM) with n-BuLi enables regioselective functionalization:

-

Lithiation at the ortho position followed by quenching with CO₂ yields 2-(4-fluoro-3-methylphenyl)cyclohexyl benzoic acid .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings after conversion to a triflate or boronic ester. For example:

-

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ produces biaryl derivatives with retention of configuration at C1 and C2 .

Acid-Catalyzed Dehydration

Under acidic conditions (e.g., H₃PO₄), the alcohol dehydrates to form (1R,2S)-1-(4-fluoro-3-methylphenyl)cyclohexene via an E1 mechanism. The major product is the trans isomer due to steric control during carbocation formation.

Biological Interactions

While not a direct reaction, (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol modulates TRPA1 ion channels via non-covalent interactions, with IC₅₀ values in the nanomolar range . Its stereochemistry critically influences binding affinity, as enantiomers show >100-fold differences in potency .

Scientific Research Applications

Chemistry

Chiral Synthesis : The compound serves as a chiral building block in the synthesis of complex molecules. Its chiral nature allows it to be used in asymmetric synthesis, where it can influence the stereochemistry of the products formed.

Catalysis : It can act as a ligand in asymmetric catalysis, facilitating reactions that require specific stereochemical configurations. This property is particularly useful in the pharmaceutical industry for the development of enantiomerically pure drugs.

Biology

Enzyme Inhibition : Research indicates that (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol may inhibit specific enzymes, making it valuable for biochemical studies aimed at understanding metabolic pathways. For instance, it has been shown to interact with cytochrome P450 enzymes involved in drug metabolism.

Receptor Modulation : The compound may modulate receptor activity, affecting cellular signaling pathways crucial for various physiological processes. This modulation could lead to therapeutic applications in treating diseases related to dysfunctional signaling pathways.

Medicine

Drug Development : Due to its chiral nature and biological activity, this compound is a candidate for developing new pharmaceuticals. Its ability to inhibit enzymes and modulate receptors makes it particularly promising for addressing conditions like pain and inflammation.

Neurotropic Activity : Studies have explored the neurotropic effects of cyclohexanol derivatives, suggesting potential applications in neuroprotection and neurodegenerative disease treatment . The compound's structure may enhance its ability to cross the blood-brain barrier, increasing its efficacy as a CNS-active agent.

Industry

Material Science : this compound can be utilized in synthesizing materials with specific properties. Its unique chemical structure allows for modifications that can tailor materials for particular industrial applications.

Case Study 1: Enzyme Interaction

A study conducted on the interaction of this compound with cytochrome P450 enzymes demonstrated significant inhibition at varying concentrations. This finding supports its potential use in pharmacology to modulate drug metabolism .

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective properties of cyclohexanol derivatives indicated that this compound could enhance neuronal survival under stress conditions. This suggests its application in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The cyclohexanol core provides a rigid framework that enhances the compound’s stability and reactivity.

Comparison with Similar Compounds

Tramadol Isomers

Tramadol, a racemic mixture of (1R,2R)- and (1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, shares the cyclohexanol core but differs in substituents and stereochemistry. Key comparisons:

- Substituents: Tramadol’s 3-methoxyphenyl and dimethylaminomethyl groups enhance its opioid receptor affinity and serotonin/norepinephrine reuptake inhibition, whereas the target compound’s 4-fluoro-3-methylphenyl group may alter lipophilicity and metabolic stability .

- Stereochemistry: Tramadol’s active cis-(1R,2R/1S,2S) isomers exhibit analgesic efficacy, while trans-(1R,2S/1S,2R) isomers are pharmacologically inactive. This highlights the critical role of stereochemistry in bioactivity, suggesting that the trans-configuration of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol may limit similar applications unless modified .

Menthol and Isopulegol

- Menthol [(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexanol]: A monoterpene with cooling sensory effects due to TRPM8 receptor activation. Compared to the target compound, menthol’s isopropyl and methyl groups confer higher volatility and lower molecular weight (156.27 g/mol vs. target’s ~238.3 g/mol), impacting bioavailability and application scope .

- Isopulegol [(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexanol]: A menthol precursor with a bicyclic structure.

BAY-390 Series (Compounds 27a, 27d)

These trifluoromethyl-substituted cyclohexanols (e.g., 27a: (1R,2S)-2-[(5-chloro-3-thienyl)methyl]-1-(trifluoromethyl)cyclohexanol) exhibit CNS penetration and TRPA1 modulation. Key differences:

- Substituents : The trifluoromethyl group enhances metabolic stability and blood-brain barrier penetration compared to the target’s 4-fluoro-3-methylphenyl group.

- Synthesis : Chiral separation via supercritical fluid chromatography (SFC) yields enantiomerically pure forms (14–20% yields), suggesting similar methodologies could apply to the target compound .

Sharpless Asymmetric Dihydroxylation Products

Data Tables

Table 1: Structural and Pharmacological Comparison

Biological Activity

The compound (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol is a chiral alcohol that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclohexanol backbone substituted with a 4-fluoro-3-methylphenyl group. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, fluorinated derivatives have shown significant potency against Gram-positive and Gram-negative bacteria. In a comparative study, certain fluorinated imines demonstrated strong antibacterial effects against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like kanamycin .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µM) against P. aeruginosa | MIC (µM) against S. aureus |

|---|---|---|

| This compound | TBD | TBD |

| Fluorinated imine derivative | 5.6 | 17.1 |

Pharmacological Effects

The biological evaluation of similar compounds suggests potential roles in modulating specific pathways involved in pain and inflammation. For example, compounds that act as TRPA1 antagonists have been identified in high-throughput screening assays, indicating that this compound may also interact with ion channels involved in nociception and inflammatory responses .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its activity may involve:

- Receptor Binding : The compound may act as a ligand for specific receptors or enzymes, altering their activity and influencing downstream signaling pathways.

- Ion Channel Modulation : Similar compounds have been shown to modulate ion channels such as TRPA1, which plays a crucial role in pain sensation and inflammatory responses .

Case Studies

Limited case studies specifically targeting this compound have been published; however, analogous compounds have demonstrated promising results in preclinical models. For instance:

- Pain Models : In animal studies involving TRPA1 inhibition, compounds with structural similarities exhibited significant analgesic effects in models of neuropathic pain.

- Antibacterial Efficacy : A study evaluating a series of fluorinated cyclohexanols revealed notable antibacterial properties against various strains, suggesting that modifications to the cyclohexanol structure can enhance efficacy against resistant bacterial strains .

Q & A

Q. What are the established synthetic routes for enantioselective preparation of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol?

The compound can be synthesized via rhodium-catalyzed enantioselective desymmetrization of meso-alkenes, as demonstrated in the synthesis of analogous trans-(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclopent-3-enol . Alternatively, chiral resolution using agents like p-toluoyl-L-tartaric acid can separate enantiomers from racemic mixtures, as seen in related cyclohexanol derivatives . Key steps include reduction of ketones, amination, and chromatographic purification.

Q. How is the stereochemistry of this compound confirmed experimentally?

X-ray crystallography is the gold standard for absolute configuration determination. Nuclear Overhauser Effect (NOE) NMR analysis can distinguish diastereomers, while chiral HPLC with columns like amylose tris(3-chloro-5-methylphenylcarbamate) enables enantiomeric purity assessment, as used for tramadol enantiomers . Polarimetry and vibrational circular dichroism (VCD) are complementary techniques.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

High-resolution mass spectrometry (HRMS) confirms molecular formula. and NMR identify substituent positions and stereochemistry. Differential scanning calorimetry (DSC) detects polymorphic forms. Gas chromatography (GC) or HPLC quantifies impurities, especially for chiral centers .

Advanced Research Questions

Q. How can computational methods resolve contradictions in stereochemical outcomes during synthesis?

Density Functional Theory (DFT) studies model transition states to predict stereoselectivity, as applied to amine-catalyzed anhydride methanolysis . Molecular docking and molecular dynamics simulations analyze substrate-catalyst interactions, guiding optimization of reaction conditions (e.g., solvent polarity, temperature) to favor the (1R,2S) configuration.

Q. What structural modifications enhance the compound’s catalytic or biological activity?

Introducing electron-withdrawing groups (e.g., fluoro) at the 4-position of the phenyl ring increases electrophilicity, while methyl groups at the 3-position improve steric bulk, as seen in related chiral catalysts . Comparative studies with analogs like isopulegol (a cyclohexanol monoterpene) highlight the role of substituents in modulating microviscosity and membrane curvature effects .

Q. What challenges arise in scaling up enantioselective synthesis, and how are they addressed?

Catalyst leaching and racemization during workup are common issues. Immobilizing chiral catalysts on silica or polymers improves recyclability . Continuous-flow systems enhance mixing and heat transfer for rhodium-catalyzed reactions, reducing byproduct formation . Process analytical technology (PAT) monitors enantiomeric excess in real-time .

Q. How do reaction conditions (e.g., solvent, catalyst loading) impact yield and stereoselectivity?

Polar aprotic solvents (e.g., THF) stabilize transition states in rhodium-catalyzed reactions, while lower temperatures (−20°C to 0°C) favor kinetic control over stereoselectivity . Catalyst loadings below 2 mol% often reduce cost without compromising yield, as shown in DMAP-analog syntheses .

Q. What in vitro assays evaluate the biological activity of derivatives of this compound?

Antimicrobial activity is assessed via broth microdilution (MIC assays), while cytotoxicity against cancer cells (e.g., HeLa, MCF-7) uses MTT or resazurin-based viability tests . For neurological targets, radioligand binding assays (e.g., μ-opioid receptor affinity) are employed, paralleling tramadol studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.